molecular formula C9H11N3O6S B12006915 N-(3,5-Dinitrothiophen-2-yl)valine CAS No. 37791-27-8

N-(3,5-Dinitrothiophen-2-yl)valine

Cat. No.: B12006915
CAS No.: 37791-27-8
M. Wt: 289.27 g/mol
InChI Key: LMBQXNOXQFXFJT-UHFFFAOYSA-N
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Description

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent functionalization to introduce the butyric acid moiety. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

CAS No.

37791-27-8

Molecular Formula

C9H11N3O6S

Molecular Weight

289.27 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H11N3O6S/c1-4(2)7(9(13)14)10-8-5(11(15)16)3-6(19-8)12(17)18/h3-4,7,10H,1-2H3,(H,13,14)

InChI Key

LMBQXNOXQFXFJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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